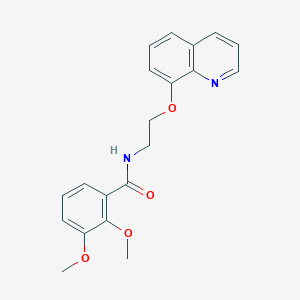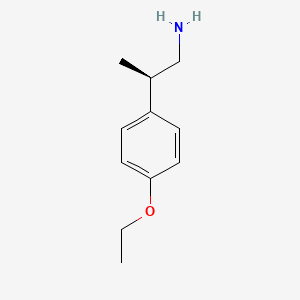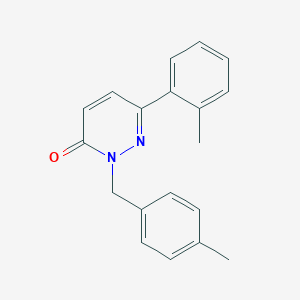
Methyl 2-amino-2-methyl-4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-methyl-4-phenylbutanoate is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It falls under the category of α-amino acids and is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a butanoate backbone .
Synthesis Analysis
The synthesis of Methyl 2-amino-2-methyl-4-phenylbutanoate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it is typically prepared through esterification and subsequent amidation reactions. Researchers often use protecting groups to selectively modify functional groups during the synthesis .
Molecular Structure Analysis
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions
Methyl 2,4-dioxo-4-phenylbutanoate and its derivatives exhibit significant chemical reactivity, forming complex compounds when reacted with aromatic aldehydes and propane-1,2-diamine. These reactions result in the formation of pyrrol-2-ones with diverse structures and potential applications, as demonstrated in the study by Gein et al. (2010). The research highlights the compound's versatility in organic synthesis and its potential in creating various chemically active molecules (Gein, Kasimova, Aliev, & Vakhrin, 2010).
Biochemical and Medicinal Chemistry
The compound plays a crucial role in inhibiting MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The unique mechanism of action of these inhibitors, involving CoA adducts, provides a foundation for developing novel antibacterial agents and suggests a general approach to creating potent inhibitors for acyl-CoA binding enzymes (Li et al., 2011).
Computational Studies and Molecular Docking
The compound and its functional derivatives have been extensively analyzed through computational methods like DFT calculations, providing insights into their molecular geometry, vibrational frequencies, and potential as drug candidates. Molecular docking methods have further underscored their relevance in the pharmaceutical industry, highlighting their interactions with various receptors and their potential efficacy as drugs (Raajaraman, Sheela, & Muthu, 2019).
Synthesis and Structural Analysis
The compound's structural versatility is evident in its use for synthesizing complex molecules like N-(α-bromoacyl)-α-amino esters, which have been investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. The detailed structural characterization of these molecules underscores the compound's utility in synthesizing bioactive molecules (Yancheva et al., 2015).
Organotin(IV) Complexes and Anticancer Research
Methyl 2-amino-2-methyl-4-phenylbutanoate derivatives have been utilized in the synthesis of organotin(IV) complexes, demonstrating significant cytotoxic activity against various human tumor cell lines. This suggests its potential application in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Eigenschaften
IUPAC Name |
methyl 2-amino-2-methyl-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(13,11(14)15-2)9-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOYVNLUCJDVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-methyl-4-phenylbutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)
![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)


![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)



![ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)
![8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2764450.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)
![5-isopropyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2764455.png)